molecular formula C11H17NO2 B12064737 N-(4-oxocyclohexyl)cyclobutanecarboxamide

N-(4-oxocyclohexyl)cyclobutanecarboxamide

Cat. No.: B12064737
M. Wt: 195.26 g/mol
InChI Key: MSJOVMQLPKYVQF-UHFFFAOYSA-N
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Description

N-(4-oxocyclohexyl)cyclobutanecarboxamide: is an organic compound with the molecular formula C11H17NO2 It is characterized by the presence of a cyclobutanecarboxamide group attached to a 4-oxocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxocyclohexyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 4-oxocyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-oxocyclohexyl)cyclobutanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclobutanecarboxamide or 4-oxocyclohexyl moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: N-(4-oxocyclohexyl)cyclobutanecarboxamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block for the synthesis of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful in the development of enzyme inhibitors or activators.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with specific molecular targets can be exploited to develop therapeutic agents for various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-oxocyclohexyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved. The pathways affected by this compound can vary, but they often involve key metabolic or signaling processes within cells.

Comparison with Similar Compounds

    Cyclobutanecarboxamide: Similar in structure but lacks the 4-oxocyclohexyl group.

    4-oxocyclohexylamine: Contains the 4-oxocyclohexyl group but lacks the cyclobutanecarboxamide moiety.

    Cyclohexanecarboxamide: Similar amide structure but with a cyclohexane ring instead of a cyclobutane ring.

Uniqueness: N-(4-oxocyclohexyl)cyclobutanecarboxamide is unique due to the combination of the cyclobutanecarboxamide and 4-oxocyclohexyl groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above. Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

N-(4-oxocyclohexyl)cyclobutanecarboxamide

InChI

InChI=1S/C11H17NO2/c13-10-6-4-9(5-7-10)12-11(14)8-2-1-3-8/h8-9H,1-7H2,(H,12,14)

InChI Key

MSJOVMQLPKYVQF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2CCC(=O)CC2

Origin of Product

United States

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